molecular formula C8H6ClFO B1585736 1-(5-Chloro-2-fluorophenyl)ethanone CAS No. 541508-27-4

1-(5-Chloro-2-fluorophenyl)ethanone

Cat. No. B1585736
M. Wt: 172.58 g/mol
InChI Key: GCAFAZLJICOINM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)ethanone is a chemical compound used in diverse scientific studies. It is an important medicine intermediate and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-fluorophenyl)ethanone can be represented by the formula C8H6ClFO . The InChI code for this compound is 1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Chloro-2-fluorophenyl)ethanone are not detailed in the available literature, it is known that chemical modification of similar compounds is a common approach used in drug discovery .


Physical And Chemical Properties Analysis

1-(5-Chloro-2-fluorophenyl)ethanone has a molecular weight of 172.59 . It is a pale-yellow liquid or semi-solid or solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from structurally similar ketones have been synthesized and evaluated for their antimicrobial properties. For instance, novel Schiff bases synthesized from related compounds exhibited excellent antimicrobial activity against various microorganisms, highlighting the potential of these chemical structures in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Structure and Fluorescence

Research into compounds similar to 1-(5-Chloro-2-fluorophenyl)ethanone has provided insights into molecular structures and their electronic properties. Studies involving FT-IR, NBO, HOMO-LUMO, and molecular docking analyses have shed light on the reactivity and potential applications of these compounds in nonlinear optics and as potential anti-neoplastic agents due to their charge transfer and electronic interactions (Mary et al., 2015).

Crystal Structure Analysis

The crystal structure of compounds bearing resemblance to 1-(5-Chloro-2-fluorophenyl)ethanone has been elucidated, demonstrating the significance of hydrogen bonding and π-π stacking interactions in stabilizing crystal structures. Such analyses are crucial for understanding the solid-state properties of organic compounds and their potential applications in material science (Majumdar, 2016).

Fluorescence Tuning through Molecular Engineering

Synthesis efforts on twisted π-conjugated molecules, including those similar to 1-(5-Chloro-2-fluorophenyl)ethanone, have led to the development of compounds with tunable solid-state fluorescence. This research points to the potential of such molecules in creating fluorescent materials with customizable properties for optoelectronic applications (Dong et al., 2012).

Enantioselective Synthesis

Enantioselective synthesis research has explored the use of related ketones in producing chiral intermediates for pharmaceutical applications, illustrating the role of these compounds in synthesizing biologically active molecules with high enantiomeric purity. This area of research underscores the importance of 1-(5-Chloro-2-fluorophenyl)ethanone and similar structures in medicinal chemistry (ChemChemTech, 2022).

Safety And Hazards

1-(5-Chloro-2-fluorophenyl)ethanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised when handling this compound .

Future Directions

Given its potential as a medicine intermediate and a biological material for life science research , 1-(5-Chloro-2-fluorophenyl)ethanone could be of interest in various research domains in the future.

properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAFAZLJICOINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378569
Record name 1-(5-chloro-2-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-fluorophenyl)ethanone

CAS RN

541508-27-4
Record name 1-(5-Chloro-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541508-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-chloro-2-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 541508-27-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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